molecular formula C11H10N6O5 B2584923 N4-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine CAS No. 450345-41-2

N4-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine

Cat. No. B2584923
CAS RN: 450345-41-2
M. Wt: 306.238
InChI Key: BMULDUFXVMSABZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine, also known as MNPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPD is a member of the pyrimidine family and possesses unique properties that make it a promising candidate for further investigation.

Scientific Research Applications

Antiviral Activity

Compounds derived from 2,4-diaminopyrimidines, including modifications similar to N4-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine, have been explored for their antiviral properties. For example, derivatives of 2,4-diaminopyrimidines have shown marked inhibitory effects against retroviruses in cell cultures, demonstrating potential as antiviral agents. These compounds exhibit poor to no activity against DNA viruses but significant effects on retrovirus replication, highlighting their selective antiviral applications (Hocková et al., 2003).

Organic Synthesis and Rearrangements

The structural motif of N4-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine lends itself to various organic transformations and rearrangements. Studies have shown that methoxypyrimidines can undergo thermal rearrangements to yield N-methyl-2(or 4)-oxopyrimidines, demonstrating the reactivity and versatility of these compounds in organic synthesis (Brown & Lee, 1970).

Electrochemical Properties

Research into novel poly(amine−amide)s incorporating triphenylamine units, related to the core structure of N4-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine, has unveiled materials with stable yellow and blue electrochromic behaviors. These materials, characterized by their aromatic diamine component, exhibit high thermal stability and electrochemical activity, making them suitable for electrochromic device applications (Liou & Lin, 2009).

Sugar-Derived Diamines Synthesis

The synthesis of sugar-derived 1,2-diamines via reactions incorporating bromonitroalkanes demonstrates the utility of pyrimidine derivatives in the preparation of biologically relevant molecules. This approach, involving the use of chiral sugar-derived imines, leads to β-nitroamines and their subsequent transformation into 1,2-diamines, underscoring the role of pyrimidine derivatives in medicinal chemistry (Soengas & Silva, 2013).

properties

IUPAC Name

4-N-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O5/c1-22-8-4-6(16(18)19)2-3-7(8)15-11-9(17(20)21)10(12)13-5-14-11/h2-5H,1H3,(H3,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMULDUFXVMSABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.